2-(4-Amino-3-methylphenoxy)ethylamine
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Overview
Description
4-(2-aminoethoxy)-2-methylBenzenamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-2-methylBenzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 2-chloroethylamine.
Etherification: The first step involves the etherification of 2-methylphenol with 2-chloroethylamine in the presence of a base such as sodium hydroxide. This reaction forms 4-(2-chloroethoxy)-2-methylphenol.
Amination: The next step is the nucleophilic substitution of the chlorine atom with an amino group. This is achieved by reacting 4-(2-chloroethoxy)-2-methylphenol with ammonia or an amine source under appropriate conditions to yield 4-(2-aminoethoxy)-2-methylBenzenamine.
Industrial Production Methods
Industrial production methods for 4-(2-aminoethoxy)-2-methylBenzenamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethoxy)-2-methylBenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(2-aminoethoxy)-2-methylBenzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-aminoethoxy)-2-methylBenzenamine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethoxy)benzoic acid
- 4-(2-aminoethoxy)-3-methoxybenzoic acid
- 4-(2-aminoethoxy)-3,5-dichlorobenzamide
Uniqueness
4-(2-aminoethoxy)-2-methylBenzenamine is unique due to its specific substitution pattern on the benzene ring. The presence of both an amino group and an ethoxy group provides a unique combination of reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
201853-04-5 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-methylaniline |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
HGZGUWSQZDESIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)N |
Origin of Product |
United States |
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